Methyl linolelaidate

Biodiesel Fuel Science Combustion Analysis

Methyl linolelaidate (CAS 2566-97-4) is the all-trans geometric isomer of methyl linoleate, a C18:2 fatty acid methyl ester (FAME) characterized by two trans double bonds at the Δ9 and Δ12 positions. It is a naturally occurring compound found in select plant species such as Leonurus japonicus and Ageratum conyzoides.

Molecular Formula C19H34O2
Molecular Weight 294.5 g/mol
CAS No. 2566-97-4
Cat. No. B149864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl linolelaidate
CAS2566-97-4
Synonyms9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E)
9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide
methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate
methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate
methyl linoleate 13-hydroperoxide, (9Z,11E)-
methyl linoleate hydroperoxide
Molecular FormulaC19H34O2
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OC
InChIInChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+
InChIKeyWTTJVINHCBCLGX-ZDVGBALWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgPurity:99%Physical liquid

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Linolelaidate (CAS 2566-97-4): Trans Fatty Acid Methyl Ester for Analytical Standards and Lipid Research


Methyl linolelaidate (CAS 2566-97-4) is the all-trans geometric isomer of methyl linoleate, a C18:2 fatty acid methyl ester (FAME) characterized by two trans double bonds at the Δ9 and Δ12 positions [1]. It is a naturally occurring compound found in select plant species such as Leonurus japonicus and Ageratum conyzoides [1]. As a member of the FAME family, it serves as a key analytical standard for chromatographic method development and a model compound in lipid oxidation studies, where its distinct trans configuration significantly influences its physicochemical and biological behavior compared to its cis counterpart .

Why Methyl Linolelaidate (2566-97-4) Cannot Be Replaced by Other C18 FAME Isomers or Analogs


Generic substitution among C18 fatty acid methyl esters is scientifically invalid due to profound differences in molecular geometry, which dictate distinct physical, chemical, and biological properties. The all-trans configuration of methyl linolelaidate results in a more linear, rigid hydrocarbon chain compared to the bent, cis conformation of methyl linoleate . This fundamental structural difference translates into measurable variations in chromatographic retention, oxidative stability, and even bioactivity. For instance, the cetane number (CN), a critical parameter in fuel applications, is significantly altered by double bond geometry, with trans isomers exhibiting distinct ignition characteristics [1]. Therefore, selecting methyl linolelaidate is not a matter of interchangeability but a requirement driven by the need for specific and predictable performance in analytical, synthetic, or biological contexts.

Quantitative Differentiation of Methyl Linolelaidate (2566-97-4) Against Key Analogs


Cetane Number (CN) Differentiates Methyl Linolelaidate from Cis and Trans Analogs in Fuel Research

The derived cetane number (DCN) of methyl linolelaidate (trans,trans C18:2) was determined to be 53.1, which is lower than that of methyl oleate (cis C18:1, CN 57) and methyl elaidate (trans C18:1, CN 57.1) [1]. This direct comparison highlights the impact of the second trans double bond on ignition quality, a factor not predictable from single-bond trans analogs like methyl elaidate.

Biodiesel Fuel Science Combustion Analysis

Chromatographic Resolution of Methyl Linolelaidate from Cis-Isomers for Accurate FAME Analysis

Using a nitrile silicone capillary column (β-cyanoethylmethylsiloxane), the four geometric isomers of methyl linoleate were successfully resolved into three distinct peaks [1]. This separation demonstrates that methyl linolelaidate (all-trans) can be analytically distinguished from its cis,trans and cis,cis isomers, which is essential for accurate quantification in complex mixtures. Baseline separation was not achievable on conventional non-polar columns, underscoring the need for specialized chromatographic phases and the compound's unique retention behavior [1].

Gas Chromatography Analytical Chemistry FAME Profiling

Antimicrobial Activity Profile of Methyl Linolelaidate Compared to Linoleic Acid

In a GC-MS profiling study of plant extracts, methyl linolelaidate (9,12-octadecadienoic acid, methyl ester, (E,E)-) was identified and quantified with a relative peak area of 0.616% [1]. In the same analysis, linoleic acid (the cis,cis free acid) had a relative peak area of 20% [1]. While both compounds are associated with antimicrobial activity, their vastly different abundances and molecular forms (methyl ester vs. free acid) suggest distinct biological roles and potencies that preclude simple substitution.

Antimicrobial Agents Phytochemistry Natural Products

Autoxidation and Reactivity Studies Differentiate Methyl Linolelaidate from Cis-Isomers

Early investigations into the autoxidation of unsaturated fatty acid esters explicitly included the isolation and study of oxidation products from methyl linoelaidate (synonym for methyl linolelaidate) alongside those from methyl cis- and trans-linoleates [1]. The study underscores that the trans configuration alters the pathway and kinetics of radical-mediated reactions, making methyl linolelaidate a distinct model substrate for probing the effects of double bond geometry on lipid oxidation mechanisms [1].

Lipid Oxidation Free Radical Chemistry Polymer Science

Validated Application Scenarios for Procuring Methyl Linolelaidate (CAS 2566-97-4)


Analytical Reference Standard for Accurate FAME Profiling and Trans-Fat Quantification

Procurement of high-purity methyl linolelaidate (≥99% GC ) is essential for establishing robust gas chromatography (GC) and HPLC methods. Its distinct chromatographic behavior on specialized phases, as demonstrated in peer-reviewed literature, allows it to serve as a certified reference standard for identifying and quantifying trans-C18:2 isomers in complex lipid mixtures, ensuring compliance with nutritional labeling and research standards [1].

Model Compound for Investigating Structure-Specific Lipid Oxidation and Radical Reactions

Researchers studying the mechanisms of lipid peroxidation, polymer degradation, or free radical chemistry require methyl linolelaidate as a defined substrate. Its all-trans configuration provides a predictable and structurally distinct model system, leading to oxidation products and kinetics that differ from those of cis-unsaturated FAMEs. This enables precise, controlled studies on the impact of double bond geometry on oxidative stability and reaction pathways [2].

Component in Biodiesel Research and Fuel Property Modeling

In biodiesel research, the precise composition of fatty acid methyl esters directly impacts critical fuel properties. The experimentally determined cetane number (CN) of methyl linolelaidate (53.1) [3] is a key data point for modeling the ignition quality of biodiesel blends containing trans-FAME components. Procuring the pure compound allows for the creation of well-defined fuel surrogates for advanced engine testing and computational fluid dynamics (CFD) simulations.

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